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Compound of Interest

Compound Name: 2-(Propylthio)nicotinic acid

Cat. No.: B071047 Get Quote

Spectroscopic Profile of 2-(propylthio)nicotinic
acid: A Technical Guide
For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of 2-(propylthio)nicotinic
acid, a compound of interest for researchers, scientists, and professionals in the field of drug

development. This document outlines the expected data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed

experimental protocols.

Spectroscopic Data Summary
The structural characterization of 2-(propylthio)nicotinic acid (C₉H₁₁NO₂S, Molecular Weight:

197.25 g/mol ) is achieved through a combination of spectroscopic techniques. The following

tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5-8.7 dd 1H H6 (Pyridine)

~8.1-8.3 dd 1H H4 (Pyridine)

~7.1-7.3 dd 1H H5 (Pyridine)

~3.2-3.4 t 2H -S-CH₂-CH₂-CH₃

~1.6-1.8 sextet 2H -S-CH₂-CH₂-CH₃

~0.9-1.1 t 3H -S-CH₂-CH₂-CH₃

~12.0-13.0 br s 1H -COOH

Note: Predicted values are based on the analysis of nicotinic acid and related 2-substituted

pyridine derivatives. Actual experimental values may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~168-172 -COOH

~160-163 C2 (Pyridine)

~152-155 C6 (Pyridine)

~138-141 C4 (Pyridine)

~125-128 C3 (Pyridine)

~120-123 C5 (Pyridine)

~34-37 -S-CH₂-CH₂-CH₃

~22-25 -S-CH₂-CH₂-CH₃

~13-15 -S-CH₂-CH₂-CH₃

Note: Predicted values are based on analogous structures and may differ from experimental

results.
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Table 3: IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~2960, 2930, 2870 Medium C-H stretch (Aliphatic)

~1700-1725 Strong C=O stretch (Carboxylic Acid)

~1580, 1470 Medium-Strong
C=C and C=N stretch (Pyridine

ring)

~1300 Medium C-O stretch

~1250 Medium S-CH₂ stretch

Data is based on the gas-phase IR spectrum available in the NIST WebBook.[1]

Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Assignment

197 High [M]⁺ (Molecular Ion)

154 High [M - C₃H₇]⁺

126 Medium [M - COOH - C₂H₄]⁺

110 Medium [C₅H₄NCO]⁺

78 Medium [C₅H₄N]⁺

Data is derived from the electron ionization mass spectrum available in the NIST WebBook.[2]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-
(propylthio)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 2-(propylthio)nicotinic acid in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend

on the solubility of the compound.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with appropriate Fourier transformation, phase correction, and baseline

correction.

Calibrate the spectrum using the residual solvent peak as an internal standard.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of solid 2-(propylthio)nicotinic acid directly

onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (if the

compound is sufficiently volatile and thermally stable).

Instrumentation: Employ a mass spectrometer with an electron ionization source.

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: Detect the ions and generate a mass spectrum that plots relative intensity versus

m/z.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
(propylthio)nicotinic acid.

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Interpretation

Conclusion

2-(propylthio)nicotinic acid

Dissolve in
Deuterated Solvent Solid Sample

Mass Spectrometer (EI)

Direct Insertion

NMR Spectrometer FT-IR Spectrometer (ATR)

¹H and ¹³C NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.
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Caption: Relationship between techniques and structural data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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